molecular formula C12H14N2OS B1526900 N-[carbamothioyl(cyclopropyl)methyl]benzamide CAS No. 1354953-10-8

N-[carbamothioyl(cyclopropyl)methyl]benzamide

Cat. No.: B1526900
CAS No.: 1354953-10-8
M. Wt: 234.32 g/mol
InChI Key: QXZWMAIADKSTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[carbamothioyl(cyclopropyl)methyl]benzamide is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The Synthesis and Characterization of Benzamide Derivatives

The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized and characterized through various techniques, including elemental analysis, X-ray crystallography, and spectroscopic methods. The study highlighted its crystalline structure and provided detailed spectral data, including infrared, UV-Vis, and nuclear magnetic resonance frequencies. This compound exhibited antibacterial activity against both gram-positive and gram-negative bacteria, showcasing its potential in medical applications (Adam et al., 2016).

Antibacterial and Antifungal Properties

Development of Benzamide Derivatives with Antimicrobial Properties

Research has synthesized various N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, showing significant in vitro antibacterial and antifungal activity. The study emphasized the structural characterization and the biological activity of these compounds, suggesting their potential as novel antimicrobial agents (Belz et al., 2013).

Antipathogenic Activity

Acylthioureas with Antipathogenic Properties

A series of acylthioureas were synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities. The study highlighted the correlation between anti-pathogenic activity and the presence of specific atoms in the thiourea moiety, paving the way for novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name

N-(2-amino-1-cyclopropyl-2-sulfanylideneethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c13-11(16)10(8-6-7-8)14-12(15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZWMAIADKSTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=S)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224428
Record name Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-10-8
Record name Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-amino-1-cyclopropyl-2-thioxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[carbamothioyl(cyclopropyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[carbamothioyl(cyclopropyl)methyl]benzamide
Reactant of Route 3
N-[carbamothioyl(cyclopropyl)methyl]benzamide
Reactant of Route 4
N-[carbamothioyl(cyclopropyl)methyl]benzamide
Reactant of Route 5
N-[carbamothioyl(cyclopropyl)methyl]benzamide
Reactant of Route 6
N-[carbamothioyl(cyclopropyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.